2,5-Difluoroanisole

Description

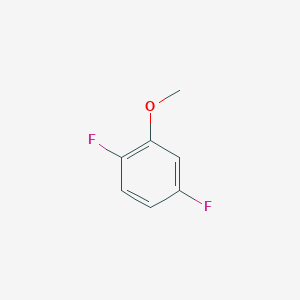

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDMAQLYMUKZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369318 | |

| Record name | 2,5-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75626-17-4 | |

| Record name | 1,4-Difluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75626-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Difluoroanisole

Direct Synthesis Strategies for 2,5-Difluoroanisole

Direct synthesis strategies for this compound, involving the direct introduction of two fluorine atoms onto an anisole (B1667542) ring, are generally complex due to challenges in controlling regioselectivity. Traditional electrophilic fluorination of anisole often yields mixtures of ortho- and para-fluoroanisole, making the selective formation of this compound difficult. For instance, fluorination of anisole with reagents like acetyl hypofluorite (B1221730) typically produces mixtures of o- and p-fluoroanisole. [Previous Search 1, 9] Similarly, direct C-H fluorination of electron-rich aromatics like anisole, even with advanced methods such as those involving hypervalent iodine reagents and copper catalysis for radiofluorination, tend to favor the para-position, yielding 4-fluoroanisole. [Previous Search 4, 6, 8] This inherent regioselectivity issue often necessitates multi-step approaches for the precise placement of fluorine atoms.

Precursor-Based Synthetic Routes to this compound

Precursor-based synthetic routes offer more control over the final product's structure by building the this compound molecule from pre-functionalized aromatic compounds.

Halogenation and Fluorination Chemistry in Anisole Ring Systems

While direct selective difluorination of anisole to the 2,5-position is challenging, strategies involving sequential halogenation and fluorination or selective fluorination of pre-halogenated anisole derivatives could theoretically be employed. However, highly regioselective direct fluorination of anisole to yield this compound is not widely reported as a straightforward process. The complexity arises from the need to selectively introduce two fluorine atoms at specific positions on the anisole ring, which can be difficult to achieve in a single step due to the activating and directing effects of the methoxy (B1213986) group and the existing fluorine atoms. For example, general fluorination of anisole derivatives often leads to complex mixtures of isomers if not carefully controlled. [Previous Search 2, 9, 14]

Functional Group Interconversions Leading to the Methoxy Moiety

A prominent precursor-based strategy involves the functional group interconversion of a difluorinated aromatic compound to introduce the methoxy moiety. This often utilizes 2,5-difluorophenol (B1295083) as a key intermediate, which can then be methylated to yield this compound.

Synthesis of 2,5-Difluorophenol: One common route to 2,5-difluorophenol (PubChem CID: 94952) is through the diazotization and subsequent hydrolysis of 2,5-difluoroaniline (B146615) (PubChem CID: 367-30-6). 2,5-Difluoroaniline itself can be efficiently synthesized by the reduction of 2,5-difluoronitrobenzene (B1216864) (PubChem CID: 364-74-9). A reported method for the synthesis of 2,5-difluoroaniline involves the treatment of 2,5-difluoronitrobenzene in tetrahydrofuran (B95107) with hydrogen in the presence of Raney nickel catalyst at room temperature. prepchem.com

Methylation of 2,5-Difluorophenol: Once 2,5-difluorophenol is obtained, its O-methylation leads to this compound. Various methylation protocols exist for phenols. For instance, the methylation of 3,5-difluorophenol, a structurally similar compound, has been successfully achieved using a trimethyl phosphate (B84403) (TMP)-Ca(OH)2 combination. thieme-connect.com This method, which typically proceeds smoothly and can be completed within hours, suggests a viable pathway for the methylation of 2,5-difluorophenol to this compound.

An overview of the precursor synthesis pathway is shown below:

| Compound Name | PubChem CID |

| 2,5-Difluoronitrobenzene | 364-74-9 |

| 2,5-Difluoroaniline | 367-30-6 |

| 2,5-Difluorophenol | 94952 |

| This compound | 1341923-15-6 (for 4-(difluoromethoxy)-2,5-difluoroaniline, not this compound itself, but indicates a related structure) |

Strategies Involving Nucleophilic Aromatic Substitution on Activated Fluorinated Benzenes

Nucleophilic Aromatic Substitution (SNAr) reactions are a powerful tool for introducing functional groups onto aromatic rings, particularly when the ring is activated by electron-withdrawing groups and contains a suitable leaving group. Fluorine atoms are excellent leaving groups in SNAr reactions, and the presence of additional electron-withdrawing groups (e.g., nitro groups) ortho or para to the leaving group significantly enhances reactivity. [Previous Search 3, 10, 15]

To synthesize this compound via SNAr, one could start with a polyfluorinated benzene (B151609) such as 1,2,4-trifluorobenzene (B1293510) (PubChem CID: 367-23-7) and react it with a methoxide (B1231860) nucleophile (e.g., sodium methoxide). SNAr reactions with alkoxides are well-known for fluorobenzenes. researchgate.net While SNAr is traditionally more effective for electron-deficient arenes, catalytic SNAr methods have been developed to enable reactions on electron-rich and neutral aryl fluorides. researchgate.net Research indicates that 1,2,4-trifluorobenzene can undergo regioselective mono-substitution via SNAr, making it a potential precursor for this compound if the methoxy group displaces the fluorine at the appropriate position to achieve the 2,5-difluoro pattern. researchgate.net The precise regioselectivity in such reactions would depend on the reaction conditions, including the choice of base, solvent, and temperature.

Catalytic Approaches in this compound Synthesis

Catalytic approaches, particularly those involving transition metals, have revolutionized organic synthesis by enabling new bond formations with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions are widely employed for the formation of C-C, C-N, C-O, and C-F bonds. [Previous Search 36] While these methods are highly versatile, direct, highly regioselective transition metal-catalyzed synthesis of this compound from simpler, non-fluorinated precursors is less commonly reported compared to multi-step routes.

However, related catalytic methods demonstrate the potential for such transformations:

Copper-mediated/catalyzed fluorination: Copper-catalyzed reactions have been developed for the fluorination of electron-rich arenes, often utilizing diaryliodonium salts. These methods have been used for the synthesis of 4-[18F]fluoroanisole, demonstrating the ability to introduce fluorine atoms into anisole systems, albeit typically at a single position and for radiofluorination. [Previous Search 4, 5, 6, 8]

Palladium-catalyzed C-H functionalization: Palladium catalysis has been explored for C-H functionalization of highly fluorinated benzenes. acs.org While not specifically yielding this compound, these methods highlight the potential for catalytically introducing functional groups or further fluorinating existing fluorinated aromatic systems with high precision.

Cross-coupling for C-O bond formation: Transition metal-catalyzed cross-coupling reactions are well-established for forming C-O bonds (e.g., in the synthesis of aryl ethers). If suitable difluorinated aryl halides or pseudohalides were available, coupling with a methoxide source under catalytic conditions could be a viable route. However, specific examples leading directly to this compound via such a route were not explicitly found in the search results.

Organocatalytic Methods

Organocatalysis involves the use of small organic molecules as catalysts to accelerate chemical reactions, offering advantages such as efficiency, selectivity, and environmental friendliness numberanalytics.commdpi.com. These catalysts operate through various mechanisms, including covalent catalysis, non-covalent interactions (e.g., hydrogen bonding), and Brønsted acid/base catalysis numberanalytics.commdpi.com. The field has seen significant advancements, particularly in asymmetric synthesis, allowing for the creation of complex molecules with high stereoselectivity nih.govrsc.orgnih.gov.

Despite the broad applicability and ongoing advancements in organocatalysis across organic synthesis, detailed and specific organocatalytic methods for the direct synthesis of this compound are not extensively documented in the readily available scientific literature. Research in organocatalysis often focuses on the synthesis of complex chiral molecules or specific transformations, and direct applications to the formation of relatively simple fluorinated anisole derivatives like this compound through organocatalytic pathways appear to be less explored or reported in public domains.

Optimization of Reaction Conditions and Scalability Considerations

Optimizing reaction conditions is a fundamental aspect of chemical synthesis, aiming to maximize yield, improve purity, and enhance reaction efficiency google.comgoogle.com. This process often involves systematically varying parameters such as temperature, solvent, reagent equivalents, and catalyst loading google.comgoogle.comgoogle.com. Modern approaches to optimization increasingly incorporate computational chemistry and machine learning, moving beyond traditional one-factor-at-a-time (OFAT) or Design of Experiments (DoE) methods to more automated and data-driven strategies google.com.

Scalability considerations are crucial for transitioning synthetic methods from laboratory-scale research to industrial production. Factors such as cost-effectiveness of raw materials, ease of purification, safety concerns associated with reagents (e.g., explosive intermediates), catalyst recycling, and waste generation significantly influence the feasibility of large-scale manufacturing google.compmarketresearch.comresearchgate.net. For instance, processes involving hazardous intermediates or requiring tedious purification steps (e.g., column chromatography) may not be suitable for industrial applications google.com. The development of continuous flow protocols can address some scalability challenges by eliminating the need to isolate certain intermediates and improving handling of hazardous reactions researchgate.net.

However, specific detailed research findings or data tables pertaining directly to the optimization of reaction conditions or scalability considerations solely for the synthesis of this compound are not widely reported in the current literature search. While general principles of optimization and scalability apply to all chemical syntheses, dedicated studies focusing on these aspects for this compound specifically were not found. Information available often pertains to related fluorinated compounds or general synthetic methodologies rather than targeted studies on this particular anisole derivative.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying characteristic functional groups and understanding molecular symmetries by analyzing the vibrational modes of a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, corresponding to transitions between vibrational energy levels. For 2,5-Difluoroanisole, an FT-IR spectrum would typically exhibit characteristic absorption bands related to its functional groups. These would include C-H stretching vibrations from both the aromatic ring and the methyl group of the methoxy (B1213986) substituent, typically appearing in the 3100-3000 cm⁻¹ and 3000-2800 cm⁻¹ regions, respectively. The C-O stretching vibrations of the aromatic ether linkage would be expected in the 1250-1000 cm⁻¹ range. Furthermore, C-F stretching vibrations are anticipated, often appearing as strong bands due to the high electronegativity of fluorine. Aromatic ring vibrations, including C=C stretching modes, would be observed in the 1600-1400 cm⁻¹ region, while out-of-plane C-H bending vibrations, indicative of the substitution pattern on the benzene (B151609) ring, would appear at lower wavenumbers (e.g., 900-675 cm⁻¹). Although PubChem indicates the availability of vapor phase IR spectra for this compound, specific experimental absorption frequencies and their assignments were not directly available in the search results nih.gov.

FT-Raman spectroscopy provides complementary information to FT-IR, as it relies on the inelastic scattering of light by molecular vibrations. Vibrations that involve a change in polarizability are Raman active, while those involving a change in dipole moment are IR active. For molecules with a center of symmetry, IR and Raman active modes are mutually exclusive. For this compound, which lacks a center of symmetry, some modes may be active in both IR and Raman, while others may be stronger in one technique than the other. The FT-Raman spectrum would highlight symmetric stretching vibrations, such as the aromatic ring breathing modes and symmetric C-F stretches. The intensity of Raman bands is often related to the polarizability of the bonds involved. Similar to FT-IR, detailed experimental FT-Raman data for this compound was not found in the current search.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict vibrational frequencies and aid in the assignment of experimental spectra. For similar fluorinated anisole (B1667542) derivatives, such as 2,4-difluoroanisole (B1330354), DFT calculations (e.g., B3LYP method with 6-311++G(d,p) basis set) have been employed to compute optimized molecular structures and vibrational analyses, showing good correlation with experimental FT-IR and FT-Raman spectra ijrte.org. Such computational studies for this compound would involve optimizing its molecular geometry and then calculating its harmonic vibrational frequencies. These theoretical frequencies are often scaled to account for anharmonicity and basis set deficiencies, allowing for a more accurate comparison with experimental data. This correlation is essential for a comprehensive understanding of the molecule's vibrational dynamics and for confirming the assignment of observed spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful technique for determining the connectivity and local electronic environment of atoms within a molecule. Proton (¹H) NMR and Carbon-13 (¹³C) NMR are particularly informative for organic compounds like this compound.

The ¹H NMR spectrum of this compound would exhibit distinct signals for each unique type of proton in the molecule, with their chemical shifts (δ, in ppm) providing information about their electronic environment. The methoxy group (-OCH₃) protons would typically appear as a singlet in the aliphatic region (around 3.5-4.0 ppm). The aromatic protons on the benzene ring would give rise to signals in the aromatic region (typically 6.0-8.5 ppm). Due to the presence of fluorine atoms, the aromatic protons would also exhibit spin-spin coupling with the adjacent fluorine nuclei (¹⁹F), leading to more complex splitting patterns (e.g., doublets of doublets or triplets) in addition to proton-proton coupling. The magnitude of these coupling constants (J values, in Hz) provides crucial information about the number of bonds separating the coupled nuclei and their spatial relationship. For instance, ortho, meta, and para coupling constants between protons (³J, ⁴J, ⁵J) and between protons and fluorines (³JHF, ⁴JHF) would be observed. Specific experimental ¹H NMR chemical shifts and coupling constants for this compound were not found in the search results.

The ¹³C NMR spectrum of this compound would reveal a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effect of the fluorine atoms and the electron-donating effect of the methoxy group. Carbons directly bonded to fluorine would show characteristic splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which can be quite large, especially for one-bond couplings. The methyl carbon of the methoxy group would appear in the aliphatic region, typically around 50-60 ppm. Quaternary carbons (those without directly attached hydrogens) would generally appear as weaker signals but are still identifiable. Similar to ¹H NMR, specific experimental ¹³C NMR chemical shifts for this compound were not available in the search results.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the detailed molecular structure and conformation of organic compounds. Advanced 2D NMR techniques, such as Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide invaluable information about atomic connectivity and spatial proximity within a molecule princeton.eduemerypharma.comsdsu.eduua.es.

COSY (COrrelated SpectroscopY): This technique reveals correlations between protons that are J-coupled, typically through two or three bonds, indicating direct proton-proton connectivity within spin systems princeton.eduemerypharma.comsdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides one-bond correlations between protons and directly attached carbons (¹H-¹³C), allowing for the assignment of protonated carbons in the molecular structure princeton.eduemerypharma.comsdsu.edu.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect long-range correlations between protons and carbons, typically over two to four (or sometimes five) bonds. This is particularly useful for establishing connectivity across quaternary carbons or for confirming the arrangement of substituents on an aromatic ring princeton.eduemerypharma.comsdsu.edu.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY experiments provide information about through-space correlations between nuclei, indicating spatial proximity (distances up to 5-7 Å). This is critical for determining the conformation of a molecule, especially rotational isomers princeton.edu.

While these techniques are generally applied for structural elucidation, specific detailed research findings or data tables pertaining to the advanced 2D NMR analysis of this compound were not found in the conducted literature search.

Electronic Absorption Spectroscopy (UV-Vis) and Excited State Dynamics

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule, providing insights into its electronic structure and the nature of its excited states azooptics.comshu.ac.uklibretexts.org.

Analysis of Electronic Transitions and Absorption Maxima

UV-Vis spectroscopy measures how molecules absorb light across the ultraviolet and visible regions of the spectrum, typically from 100 to 900 nm azooptics.comshu.ac.uk. The absorption of UV or visible radiation corresponds to the excitation of outer electrons from their ground state to higher energy excited states shu.ac.uk. Peaks in the UV-Vis spectrum, known as absorption maxima (λmax), correspond to specific electronic transitions azooptics.com. In organic molecules, common electronic transitions include n→π* and π→π* transitions, which typically occur in the 200-700 nm range and require an unsaturated group (chromophore) in the molecule shu.ac.uk. Aromatic compounds, like this compound, exhibit characteristic π→π* transitions due to their conjugated pi-electron systems azooptics.comlibretexts.org. The position and intensity of these absorption bands are influenced by the nature, location, and number of substituents on the aromatic ring acs.org.

However, specific data regarding the electronic absorption maxima or detailed analysis of electronic transitions for this compound were not identified in the available search results.

Femtosecond Time-Resolved Photoelectron Imaging for Vibrational Wavepacket Dynamics

Femtosecond time-resolved photoelectron imaging is a technique used to investigate the real-time evolution of vibrational wavepackets in the excited states of molecules. This method allows for the observation of coherent nuclear motion and structural dynamics following photoexcitation aip.orgnih.gov. It provides insights into energy redistribution and changes in molecular geometry as the wavepacket evolves on the excited-state potential energy surface aip.orgnih.gov.

Despite the general utility of this technique for studying excited-state dynamics, specific research findings on the vibrational wavepacket dynamics of this compound using femtosecond time-resolved photoelectron imaging were not found in the conducted literature search. Studies employing this technique were primarily reported for 2,5-difluoroaniline (B146615) aip.orgnih.govresearchgate.netacs.orgscilit.comacs.org.

Investigation of Accidental Resonance with Rydberg States in Excited States

Rydberg states are highly excited electronic states of an atom or molecule where an electron is in a very high principal quantum number orbital, resembling a hydrogen atom aip.org. Investigation of accidental resonance with Rydberg states in excited states can provide sensitive probes for molecular structure and dynamics, as the photoelectron kinetic energy distribution via Rydberg states is highly sensitive to the molecule's structure aip.org. Such resonances can influence excited-state dynamics and photoionization pathways aip.org.

No specific studies investigating accidental resonance with Rydberg states in the excited states of this compound were found in the provided search results. Research in this area was reported for 2,5-difluoroaniline aip.orgnih.govresearchgate.netacs.orgscilit.com.

Resonant Two-Photon Ionization (R2PI) Spectroscopy

Resonant Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive and mass-selective technique used to detect electronic spectra with vibrational and, in some cases, rotational resolution hhu.de. In R2PI, a tunable dye laser is scanned to excite the molecule to an intermediate electronic state (S1), and then a second photon (often from a fixed-frequency UV laser) ionizes the excited molecule. An enhancement of the ion signal is observed when the first laser is resonant with a molecular absorption, allowing for the measurement of vibronic spectra and ionization energies hhu.desci-hub.se. By detecting the ions in a mass spectrometer, the mass of the absorbing species can be identified, providing structural information such as vibrational frequencies, bond lengths, and electronic state symmetries hhu.de.

While R2PI spectroscopy is a valuable tool for studying the excited states and ionization energies of molecules, specific R2PI spectroscopic data for this compound was not found in the conducted literature search. Studies utilizing this technique were found for related compounds such as 2,4-difluoroanisole acs.orgresearchgate.net and 3,5-difluoroanisole (B31663) sci-hub.se.

Mass Spectrometry (MS) for Fragmentation Analysis and Stability Assessment

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural integrity of a compound through its fragmentation pattern savemyexams.comorgchemboulder.com. In electron impact (EI) mass spectrometry, molecules are ionized and then fragmented, with the resulting ions detected. The peak with the highest m/z value typically corresponds to the molecular ion (M+•), which indicates the molecular mass of the compound savemyexams.com. Fragmentation patterns, which are characteristic for each compound, arise from the cleavage of bonds, often leading to stable cation or radical products savemyexams.comorgchemboulder.com. The relative abundances of these fragment ions form a unique "molecular fingerprint" that can be used for structural confirmation and assessment of stability savemyexams.com.

For this compound, characteristic fragmentation patterns have been observed through GC-MS analysis. The molecular ion (M+•) for this compound has an m/z value of 144, which is the second highest peak in its GC-MS spectrum. The top peak observed is at m/z 101, and the third highest peak is at m/z 129 aip.org. These specific m/z values provide insights into the stability of the molecular ion and the favored fragmentation pathways under electron ionization conditions.

Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Description / Relative Abundance |

| 144 | Molecular Ion (M+•), 2nd highest peak aip.org |

| 129 | 3rd highest peak aip.org |

| 101 | Top peak (base peak) aip.org |

Computational and Quantum Chemical Investigations of 2,5 Difluoroanisole

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, widely employed for their ability to accurately describe the electronic structure and properties of molecular systems. DFT, in particular, balances computational efficiency with accuracy, making it a popular choice for studying molecules of moderate size. Ab initio methods, based on first principles, offer a systematic pathway to chemical accuracy, though often at a higher computational cost.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra ajol.infouwosh.eduijrte.orgignited.in. For 2,5-Difluoroanisole, these calculations would yield a set of normal modes of vibration, each associated with a specific frequency and atomic displacement pattern. Normal mode analysis helps in assigning experimental IR and Raman bands to specific molecular motions, such as C-H stretching, C-F stretching, C-C ring vibrations, and bending modes of the methoxy (B1213986) group ijrte.orgscifiniti.com. This provides valuable information about the molecule's dynamic behavior and functional group characteristics.

Potential Energy Surface (PES) scans are employed to investigate the conformational landscape of a molecule by systematically varying one or more internal coordinates (e.g., dihedral angles) and calculating the energy at each step nih.govlibretexts.orgfiveable.me. For this compound, PES scans would primarily focus on the rotation of the methoxy group relative to the fluorinated benzene (B151609) ring. Such scans reveal different conformational isomers (rotamers) and the energy barriers separating them nih.govlibretexts.orgplos.org. Understanding these barriers is critical as they dictate the ease of interconversion between conformers at a given temperature, influencing the molecule's flexibility and reactivity cornell.edu. Local minima on the PES correspond to stable conformers, while saddle points represent transition states between them fiveable.meresearchgate.net.

Electronic Structure and Reactivity Descriptors

Beyond structural aspects, quantum chemical investigations delve into the electronic properties of molecules, which are fundamental to understanding their reactivity and interactions.

Frontier Molecular Orbital (FMO) analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial insights into a molecule's electronic structure and chemical reactivity materialsciencejournal.orgirjweb.comresearchgate.net. The HOMO represents the electron-donating ability, while the LUMO indicates the electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key descriptor of molecular stability and reactivity irjweb.comresearchgate.nettaylorandfrancis.com. A smaller energy gap typically indicates higher chemical reactivity and lower kinetic stability, as it requires less energy for an electron to be excited from the HOMO to the LUMO, facilitating charge transfer interactions materialsciencejournal.orgtaylorandfrancis.com. For this compound, this analysis would help identify the most reactive sites and predict its behavior in chemical reactions.

Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the electronic wave function into localized Lewis-like bonds and lone pairs, and then quantifying deviations from this idealized picture due to delocalization effects uni-rostock.deyoutube.comarxiv.org. For this compound, NBO analysis would reveal the nature and strength of intramolecular interactions, including charge transfer and hyperconjugation. Hyperconjugation involves the delocalization of electron density from occupied bonding orbitals (or lone pairs) into adjacent unoccupied antibonding orbitals (σ* or π*), leading to molecular stabilization youtube.comarxiv.orgconicet.gov.ar. The second-order perturbation energy, E(2), derived from NBO analysis, quantifies the strength of these donor-acceptor interactions. A larger E(2) value indicates a stronger interaction and greater stabilization uni-rostock.de. This analysis would be particularly insightful for understanding how the electron-withdrawing fluorine atoms and the electron-donating methoxy group influence the electron density distribution and stability within the this compound molecule.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for visualizing the charge distribution and predicting potential reactive sites within a molecule. It maps the electrostatic potential onto an electron density surface, where different colors represent varying electrostatic potential values. Red regions typically indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. malayajournal.orgnih.gov

For this compound, MEP surface mapping helps identify regions most likely to interact with other chemical species. While specific details for 2,5-DFA were not extensively detailed in the search results, general principles apply. Electronegative atoms, such as oxygen and fluorine in 2,5-DFA, typically exhibit negative potential regions due to their electron-withdrawing nature, making them potential sites for intermolecular interactions or electrophilic attack. Conversely, hydrogen atoms often show positive potential regions. malayajournal.orgnih.gov The MEP analysis provides a visual and quantitative understanding of the molecule's relative polarity and its propensity for various chemical reactions, including hydrogen bonding interactions and biological recognition processes. malayajournal.org

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Conceptual Density Functional Theory (DFT) provides a framework for understanding chemical reactivity and site selectivity through various global and local reactivity descriptors. arxiv.org These descriptors offer quantitative insights into a molecule's propensity to donate or accept electrons and its stability.

Global Reactivity Descriptors:

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a molecule. A lower chemical potential indicates a better nucleophile, while a higher value suggests a better electrophile. ajol.info

Chemical Hardness (η): Defined as the resistance of a molecule to deformation or charge transfer. A high chemical hardness indicates a stable molecule with a large HOMO-LUMO gap, implying low polarizability and low chemical reactivity. ajol.inforesearchgate.net Conversely, a small HOMO-LUMO gap is associated with a "soft" molecule, which is more polarizable and exhibits higher chemical reactivity and lower kinetic stability. ajol.inforesearchgate.net

Chemical Softness (S): The inverse of chemical hardness, softness quantifies a molecule's polarizability and its readiness to undergo chemical reactions. arxiv.orgajol.info

Electrophilicity Index (ω): Introduced by Parr, the electrophilicity index quantifies the global electrophilic nature of a molecule. It measures the stabilization in energy when a system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a stronger electrophile. arxiv.orgajol.info

For 2,5-difluoroaniline (B146615) (a related difluoroaniline isomer), the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) was found to be 5.2186 eV, with a chemical hardness of 2.6093 and an electrophilicity index of 2.3371. researchgate.net While these values are for a different isomer, they illustrate the type of data obtained from such calculations and the general trends observed in fluorinated anilines. The HOMO-LUMO gap is a key indicator of kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Local Reactivity Descriptors:

Fukui Functions (f(r)) and Local Softness (s(r)): These descriptors are used to probe local reactivity and site selectivity within a molecule. They indicate specific atomic sites prone to electrophilic, nucleophilic, or radical attack. arxiv.org The local electrophilicity index, w(r) = ωf(r), distributes the global electrophilicity over the molecule, providing insights into the preferred sites for electrophilic attack. scielo.org.mx

These descriptors, calculated using DFT methods, provide a comprehensive understanding of the intrinsic reactivity of this compound, guiding predictions for its chemical behavior in various reaction environments.

Non-Linear Optical (NLO) Properties Prediction and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are crucial for applications in photonics, optoelectronics, and quantum computing due to their ability to modify light properties. ijarsct.co.in Computational strategies, including DFT, are powerful tools for estimating NLO properties such as second- and third-order nonlinear susceptibilities. ijarsct.co.in

The NLO properties of a molecule are closely related to its polarizability (α, linear response) and hyperpolarizabilities (β, γ, higher-order nonlinear responses). ijarsct.co.in The first-order hyperpolarizability (β) is a key parameter for second-order NLO effects, often calculated using the finite-field approach. ijarsct.co.in

While direct hyperpolarizability values for this compound were not explicitly found in the search results, the methodology for such calculations is well-established for similar organic compounds. DFT methods, particularly with functionals like B3LYP and appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed to compute linear polarizability (α), first-order hyperpolarizability (β), and second-order hyperpolarizability (γ). ijarsct.co.inresearchgate.netphyschemres.org The strength of the optical response depends on the electrical properties of the molecule, which are related to how its electron distribution is distorted by an electric field. ijarsct.co.in Molecules with delocalized π-electron systems, often with donor-acceptor substituents, tend to exhibit significant hyperpolarizabilities, making them candidates for NLO applications. scielo.org.pe

The calculated hyperpolarizability values can indicate a compound's potential as an NLO material. researchgate.netresearchgate.net For instance, studies on related difluoroaniline isomers have shown that they can be potential candidates for NLO applications based on their calculated hyperpolarizability values. researchgate.net

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Heat Capacity)

Computational chemistry, particularly DFT, is widely used to calculate thermodynamic properties of molecules, which are essential for understanding their stability, energy changes in reactions, and behavior under different conditions. mdpi.comnih.gov These properties include enthalpy, entropy, and heat capacity.

For this compound, or similar organic compounds, DFT calculations can provide values for:

Enthalpy (H): Represents the total heat content of a system. The enthalpy of formation at 298.15 K is a commonly calculated value. nist.gov

Entropy (S): A measure of the disorder or randomness of a system. Entropy values at 298.15 K are typically reported. nist.gov

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by a certain amount at constant pressure. Heat capacity, entropy, and enthalpy generally increase with temperature due to enhanced molecular vibrational intensities. mdpi.comnih.govresearchgate.net

These thermodynamic properties are often calculated at various temperatures (e.g., 273.15 K to 373.15 K or 100 K to 1000 K) to understand their temperature dependence. mdpi.comresearchgate.net The calculations are typically performed for optimized geometries at the ground state, often in the gas phase. mdpi.comripublication.comijrte.org Basis sets like 6-311++G(d,p) are commonly employed for these calculations. researchgate.netijrte.orgvistas.ac.in The results of these calculations can be used to estimate the direction of chemical reactions and provide a deeper insight into the physical state of the system. mdpi.comnih.gov

Theoretical Basis for Spectroscopic Interpretations (e.g., GIAO Method for NMR)

Computational methods play a vital role in interpreting experimental spectroscopic data for molecules like this compound, providing a theoretical foundation for understanding observed spectra. DFT calculations are extensively used to predict and analyze various spectroscopic properties, including IR, Raman, UV-Vis, and NMR spectra. researchgate.netripublication.comresearchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical IR and Raman spectra are calculated by determining vibrational wavenumbers and assigning fundamental vibrations based on the potential energy distribution (PED) of the vibrational modes. ripublication.comresearchgate.net This allows for a detailed understanding of the molecular vibrations and helps in clarifying ambiguities in experimental assignments. researchgate.net For 2,5-DFA, vibrational spectra can be obtained using DFT/B3LYP methods with basis sets like 6-311++G(d,p). researchgate.net

UV-Vis Spectroscopy: Electronic properties, such as HOMO and LUMO energies, are determined using time-dependent DFT (TD-DFT) approaches, which can predict UV-Vis absorption spectra. researchgate.netripublication.comvistas.ac.in The energy gap between HOMO and LUMO is also related to the UV-Vis absorption. ripublication.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts, both for proton (¹H) and carbon (¹³C) NMR, is crucial for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and highly effective computational approach for calculating NMR chemical shifts. ripublication.comresearchgate.net This method, often employed with DFT/B3LYP approximation and various basis sets (e.g., 6-311++G(d,p)), provides theoretical chemical shift values that can be compared with experimental data. ripublication.comresearchgate.net The agreement between theoretical and experimental NMR chemical shifts validates the computational model and aids in the accurate assignment of peaks, especially for reactive organic species. ripublication.com

These theoretical calculations underpin experimental results, offering a comprehensive understanding of the molecular structure and its spectroscopic signatures. researchgate.net

Reactivity Profiles and Reaction Mechanisms of 2,5 Difluoroanisole

Electrophilic Aromatic Substitution Reactions on the Fluorinated Anisole (B1667542) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of these reactions are significantly influenced by the substituents already present on the ring. The general mechanism involves the formation of a positively charged arenium ion (σ-complex) intermediate, followed by the loss of a proton to restore aromaticity. thieme-connect.com

For 2,5-difluoroanisole, the methoxy (B1213986) group is at position 1, and fluorine atoms are at positions 2 and 5. The unsubstituted positions available for electrophilic attack are 3, 4, and 6.

Methoxy (at C1) directing effects:

Ortho positions: C2 (substituted by F), C6.

Para position: C4.

Fluorine (at C2) directing effects:

Ortho positions: C1 (substituted by OCH₃), C3.

Para position: C5 (substituted by F).

Fluorine (at C5) directing effects:

Ortho positions: C4, C6.

Para position: C1 (substituted by OCH₃).

Considering the combined effects, the strongly activating and directing influence of the methoxy group typically dominates the regioselectivity in EAS reactions. Therefore, electrophilic attack is most likely to occur at positions that are ortho or para to the methoxy group, provided they are not already substituted.

Position 4: This position is para to the methoxy group (activating and directing) and ortho to the fluorine at C5 (deactivating but directing). It is meta to the fluorine at C2. The strong para-directing effect of the methoxy group makes C4 a highly favored site.

Position 6: This position is ortho to the methoxy group (activating and directing), para to the fluorine at C2 (deactivating but directing), and ortho to the fluorine at C5 (deactivating but directing). While ortho to the methoxy group, steric hindrance might play a role, but electronically it is still highly activated.

Therefore, in electrophilic aromatic substitution reactions of this compound, substitution is predicted to occur predominantly at position 4, followed by position 6, due to the overriding activating and directing effects of the methoxy group.

The mechanism of electrophilic aromatic substitution generally proceeds in two main steps:

Attack by Electrophile and Formation of Arenium Ion: The π-electrons of the aromatic ring attack the electrophile, forming a sigma bond and generating a resonance-stabilized carbocation intermediate known as the arenium ion or σ-complex. This step is typically the rate-determining step. thieme-connect.com

Deprotonation and Aromatization: A base removes a proton from the carbon bearing the electrophile, allowing the electrons from the C-H bond to reform the aromatic system, thus restoring aromaticity. thieme-connect.com

In the case of this compound, the methoxy group stabilizes the arenium ion intermediates formed by attack at the ortho and para positions through resonance, distributing the positive charge effectively. The fluorine atoms, while inductively withdrawing electrons, can also contribute to resonance stabilization of the intermediate when the positive charge is delocalized onto the carbons to which they are attached, further influencing the stability of the arenium ion and thus the regioselectivity.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions occur when a nucleophile displaces a leaving group (often a halide) on an aromatic ring. Unlike EAS, SNAr is generally favored by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these groups stabilize the negatively charged Meisenheimer complex intermediate. pressbooks.pubontosight.ai Fluorine, despite being a strong bond, can act as a leaving group in SNAr reactions, especially when activated. pressbooks.pub

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. It involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by an organolithium base, forming an aryllithium intermediate. This intermediate can then be quenched with various electrophiles. pressbooks.pubrsc.org

The methoxy group (-OCH₃) is a well-established strong DMG. In this compound, the methoxy group is at position 1. The ortho positions are C2 and C6. Since C2 is already substituted by a fluorine atom, the primary site for directed ortho-metalation would be position 6. The lithiation at C6 would be facilitated by the coordination of the alkyllithium reagent (e.g., n-butyllithium) with the oxygen atom of the methoxy group, forming a pre-lithiation complex. Subsequent deprotonation at the sterically accessible and electronically favored ortho-position (C6) leads to the aryllithium intermediate. rsc.org This intermediate can then react with a wide range of electrophiles, such as alkyl halides, carbonyl compounds, or silyl (B83357) halides, to introduce new functionalities at position 6.

While fluorine is a leaving group in SNAr, the electron-donating nature of the methoxy group in this compound generally deactivates the ring towards nucleophilic attack, making direct halogen displacement of fluorine challenging compared to highly activated fluoroarenes (e.g., those with nitro groups). pressbooks.pubrsc.org However, under specific and often harsh conditions, or in the presence of strong nucleophiles, the fluorine atoms in this compound might be displaced. For instance, in some difluoroanisole derivatives, amination has been observed to occur ortho to the methoxy group, suggesting that hydrogen bonding or other specific interactions can influence regioselectivity even in less activated systems. benchchem.com Typically, for SNAr to proceed efficiently, the aromatic ring needs to be significantly electron-deficient, which is not the case for this compound without additional electron-withdrawing substituents.

Cross-Coupling Methodologies Involving this compound Derivatives

Cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings, are powerful tools for forming new carbon-carbon bonds. These reactions typically involve aryl halides (bromides, iodides, or triflates) as substrates and are catalyzed by transition metals, most commonly palladium or nickel. benchchem.comnih.gov

Direct cross-coupling reactions of this compound where a fluorine atom acts as the leaving group are generally less common and more challenging due to the high strength of the carbon-fluorine bond compared to other carbon-halogen bonds. However, this compound can serve as a precursor for synthesizing derivatives that are amenable to cross-coupling reactions. For example, if this compound were to be selectively brominated or iodinated at an available position (e.g., C4 or C6), the resulting aryl halide derivative would be an excellent substrate for various cross-coupling reactions.

For instance, a hypothetical 4-bromo-2,5-difluoroanisole (B1271926) could participate in a Suzuki-Miyaura coupling with an arylboronic acid to form a biaryl system, with the fluorine atoms remaining intact under the reaction conditions. Similarly, other palladium- or nickel-catalyzed cross-coupling reactions could be employed with appropriately functionalized this compound derivatives to construct complex molecular architectures.

Table 1: Key Reactivity Profiles of this compound

| Reaction Type | Directing Group(s) | Predicted Major Site(s) of Reaction | Key Influencing Factors |

| 5. | |||

| 5.1. Electrophilic Aromatic Substitution Reactions on the Fluorinated Anisole Ring | |||

| 5.1.1. Regioselectivity and Directing Effects of Fluoro and Methoxy Substituents | Methoxy (-OCH₃), Fluoro (-F) | C4, C6 | Methoxy is strongly activating and ortho/para-directing. Fluorine is deactivating but ortho/para-directing. Methoxy's influence is dominant. uni.luquora.com |

| 5.1.2. Mechanistic Pathways of Substitution Reactions | Electrophilic Aromatic Substitution | Arenium ion (σ-complex) formation, Deprotonation | Two-step mechanism involving a resonance-stabilized carbocation intermediate. thieme-connect.com |

| 5.2. Nucleophilic Aromatic Substitution Reactions | |||

| 5.2.1. Directed ortho-Metalation and Subsequent Quenching Reactions | Methoxy (-OCH₃) | C6 | Methoxy acts as a directing metalation group (DMG), directing lithiation to the ortho position. pressbooks.pubrsc.org |

| 5.2.2. Halogen Displacement Reactions | Fluorine (-F) as leaving group | Displacement of F (challenging without strong EWGs) | SNAr generally requires electron-withdrawing groups ortho/para to the leaving group for efficient reaction. Methoxy is electron-donating, making it less favorable. pressbooks.pubrsc.org |

| 5.3. Cross-Coupling Methodologies Involving this compound Derivatives | Palladium or Nickel catalysts | C-Br or C-I bond (in derivatives) | Direct coupling of C-F bonds is difficult. Derivatives with more reactive halogens (e.g., brominated or iodinated) are suitable substrates. benchchem.comnih.gov |

Theoretical and Computational Studies

Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure of this compound. libretexts.orgncert.nic.in This includes the determination of molecular orbital energies (such as the HOMO and LUMO), which are important for understanding the molecule's reactivity in processes like electron transfer. The analysis of the molecular electrostatic potential can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes

Computational methods are employed to study the conformational preferences of the methoxy (B1213986) group relative to the aromatic ring. mdpi.comsoton.ac.uknih.gov By calculating the potential energy surface for the rotation around the C-O bond, the most stable conformations can be identified, and the energy barriers between them can be determined. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as in a biological receptor site or in a crystal lattice.

Prediction of Reactivity and Reaction Mechanisms

Theoretical calculations can be used to model the reaction pathways of this compound in various chemical transformations. nih.gov For example, the transition states for electrophilic or nucleophilic substitution reactions can be located, and the activation energies can be calculated to predict the feasibility and regioselectivity of these reactions. This predictive capability can guide the design of new synthetic routes and help in understanding unexpected experimental outcomes.

Applications of 2,5 Difluoroanisole As a Chemical Building Block

Role in Fine Chemical Synthesis

In the realm of fine chemical synthesis, 2,5-Difluoroanisole functions as a synthon, which is a conceptual unit within a molecule that assists in the formation of a chemical bond during synthesis. researchgate.net It is particularly useful for introducing the 2,5-difluorophenyl or a related difluoromethoxy-phenyl moiety into larger, more complex structures. The presence of fluorine atoms can significantly alter the electronic properties of the aromatic ring, influencing its reactivity in subsequent chemical reactions. This allows chemists to strategically construct molecules with precisely tailored properties. The related compound, 2,5-difluoroaniline (B146615), is noted as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals, highlighting the utility of the 2,5-difluorophenyl scaffold in the chemical industry. chemimpex.comsigmaaldrich.com

Intermediacy in Pharmaceutical and Medicinal Chemistry Research

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic profile. Fluorine can improve metabolic stability, binding affinity, and bioavailability. nih.govnih.gov As a fluorinated building block, this compound is a valuable intermediate in this field.

While specific, publicly disclosed examples of marketed APIs synthesized directly from this compound are not abundant in readily available literature, the utility of closely related building blocks is well-documented. For instance, the analogous compound 2,5-difluoroaniline is a crucial intermediate for creating complex molecular structures essential in drug discovery and development. chemimpex.com The 2,5-difluorophenyl group, which can be derived from this compound, is a key structural component in various investigational compounds. The synthesis of diaryl ether derivatives with antitumor activity has been explored, demonstrating the importance of substituted phenyl ethers in creating new therapeutic agents. nih.gov The development of such compounds often relies on the availability of functionalized building blocks like this compound to construct the desired fluorinated scaffolds.

The use of a this compound moiety in a drug candidate can significantly influence its pharmacokinetic properties, a critical aspect of drug design known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govthermofisher.com The strategic placement of fluorine atoms can block sites of metabolism, leading to a longer-lasting effect of the drug.

A comprehensive analysis of fluoroanisoles in drug design by researchers at Pfizer revealed important trends. nih.govscilit.com While the study focused on various fluoroanisole isomers, the findings are relevant to the difluoroanisole class. It was noted that different degrees of fluorination have a strong impact on physicochemical properties. nih.govscilit.com For example, a trifluoromethoxy group (OCF3) significantly increases lipophilicity (measured as log D) compared to a simple methoxy (B1213986) group (OCH3), but it can also decrease passive permeability. scilit.com The research highlighted that a difluoromethoxy group (OCF2H) often provides a better balance of properties, with advantages in lipophilicity and permeability over the trifluoromethoxy counterpart. nih.govscilit.comresearchgate.net Furthermore, the synthetic routes to access difluoroanisoles are often more direct than those for trifluoroanisoles. scilit.com These findings suggest that incorporating a difluoroanisole-like structure, such as that from this compound, can be a more attractive strategy for optimizing ADME properties in the design of new drug candidates. nih.govscilit.com

| Property | Impact of Fluorination (General Trends) | Relevance of Difluoroanisole Motif | Source |

| Lipophilicity (log D) | Increases with the number of fluorine atoms. | Offers a moderate increase, potentially avoiding the excessively high lipophilicity of trifluoromethylated analogs. | nih.govscilit.com |

| Metabolic Stability | Can be enhanced by blocking metabolic sites. | The C-F bond is very strong, making the aromatic ring more resistant to oxidative metabolism. | nih.govresearchgate.net |

| Permeability | Highly dependent on the balance of lipophilicity and other factors. | May offer a better balance of properties for improved transcellular permeability compared to more heavily fluorinated analogs. | nih.govscilit.com |

| Synthesis | Can be complex. | Routes to difluoroanisoles are often more straightforward than for trifluoroanisole derivatives. | scilit.com |

This table presents generalized research findings on the impact of fluorination, with specific relevance to difluoroanisole structures in drug design.

Contribution to Agrochemical Research and Development

Similar to pharmaceuticals, the introduction of fluorine is a key strategy in the development of modern agrochemicals, including herbicides, pesticides, and fungicides. nih.gov Fluorinated compounds now represent a significant portion of the agrochemical market. ipminstitute.orgnih.gov The unique properties of the carbon-fluorine bond can enhance the efficacy and stability of these products. wikipedia.orgnih.gov

This compound and its derivatives serve as intermediates in the synthesis of new agrochemicals. For example, the development of novel acaricides (pesticides targeting mites) involved synthesizing a series of compounds based on a fluorinated aniline (B41778)/phenol (B47542) core, demonstrating the modular approach of using such building blocks to create and test new active ingredients. researchgate.net

Research in this area often involves creating libraries of related compounds to study structure-activity relationships (SAR). For instance, in the development of a novel fungicide, a series of 2,5-disubstituted S-phenyl derivatives were synthesized. While not using this compound directly, this research highlighted the critical role of substitutions at the 2 and 5 positions of the phenyl ring. The study found that a compound with fluorine at the 2-position and a trifluoromethyl group at the 5-position was the most active against certain types of powdery mildew. This underscores the importance of the specific substitution pattern that building blocks like this compound provide for creating effective agrochemicals.

The inclusion of the this compound scaffold in an agrochemical can have a profound impact on its performance and environmental footprint. Fluorination can alter a molecule's lipophilicity, which affects its ability to penetrate the waxy outer layers of plants or the exoskeletons of insects, thereby enhancing its efficacy. nih.gov

Utility in Materials Science and Polymer Chemistry

This compound, a synthetically useful fluoroaromatic compound, holds potential as a building block in the fields of materials science and polymer chemistry. The incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physical and chemical properties such as thermal stability, chemical resistance, lipophilicity, and electronic characteristics with minimal steric impact. sigmaaldrich.com Fluorinated compounds are integral to the development of high-performance materials, from advanced polymers to functional coatings. fluorochem.co.ukalfa-chemistry.com The unique arrangement of two fluorine atoms and a methoxy group on the benzene (B151609) ring of this compound offers specific reaction pathways for its incorporation into larger, more complex structures.

Building Block for Advanced Polymeric Materials and Resins

The synthesis of advanced polymers and resins often relies on monomers that can impart desirable properties to the final material. Fluorinated polymers are known for their enhanced thermal stability, chemical inertness, and hydrophobicity. sigmaaldrich.com While specific polymers derived directly from this compound are not widely documented in mainstream literature, its structure suggests potential utility in creating novel polyarylether-type resins.

The presence of fluorine atoms on the aromatic ring activates it towards nucleophilic aromatic substitution (SNAr) reactions. This is a common polymerization mechanism for creating high-performance polymers like poly(ether ether ketone) (PEEK) and poly(ether sulfone) (PES). In a hypothetical scenario, the fluorine atoms of this compound could be displaced by bisphenolate nucleophiles in a polycondensation reaction.

Furthermore, the methoxy group (-OCH3) can be cleaved to yield 2,5-difluorophenol (B1295083). nih.gov This resulting phenol can then participate in polymerization reactions, for example, with activated aromatic halides or in the formation of epoxy resins. The synthesis of perfluorinated organic polymers (PFPs) with ether linkages is a recognized strategy for creating multifunctional materials. mdpi.com Bio-based monomers, such as those derived from 2,5-furandicarboxylic acid, are also used to create novel polyesters and polyamides, highlighting the industry's search for new building blocks with unique properties. researchgate.netrsc.orgnih.gov

Below is a table illustrating a hypothetical polycondensation reaction using a derivative of this compound.

Table 1: Hypothetical Polycondensation Involving a 2,5-Difluoroaromatic Monomer

| Monomer A | Monomer B | Polymerization Type | Resulting Polymer Linkage | Potential Polymer Properties |

|---|---|---|---|---|

| 2,5-Difluorobenzophenone | Bisphenol A | Nucleophilic Aromatic Substitution | Aryl Ether | High thermal stability, chemical resistance |

Application in Coatings and Surface Modification

Fluorinated compounds are extensively used in coatings to impart properties such as hydrophobicity, oleophobicity, chemical resistance, and low surface energy. sigmaaldrich.commdpi.com Hyperbranched fluorinated polymers, for instance, can be used as mold releases and in creating highly water-repellent surfaces. sigmaaldrich.com The incorporation of fluorinated organosilicon copolymers into epoxy paints has been shown to significantly increase the water contact angle of the resulting coating, thereby enhancing its hydrophobic efficiency without compromising its mechanical properties. mdpi.com

This compound can serve as a precursor to more complex fluorinated modifiers for coatings. By functionalizing the aromatic ring or modifying the methoxy group, it can be converted into a molecule that can be grafted onto a polymer backbone or used as an additive. The presence of the C-F bonds is key to lowering the surface energy of the coating. nih.gov The goal of using such modifiers is often to create a stable hydrophobic surface (water contact angle > 90°) or even a superhydrophobic surface (water contact angle > 150°). mdpi.com

Table 2: Influence of Fluorine Content on Coating Properties (Illustrative Data)

| Modifier Type | Wt. % in Epoxy Coating | Water Contact Angle (°) | Surface Free Energy (mN/m) |

|---|---|---|---|

| Non-fluorinated organosilicon | 2% | ~80° | 35 |

| Partially fluorinated organosilicon | 2% | ~95° - 100° | 25 |

This table presents illustrative data based on general findings for fluorinated copolymers to demonstrate the principle. mdpi.com

Exploration in Organic Electronics (e.g., Organic Semiconductors, OLEDs)

In the field of organic electronics, the strategic placement of fluorine atoms on a conjugated molecule is a powerful tool for tuning its electronic properties. rsc.org Fluorination generally lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This can facilitate electron injection and enhance the material's resistance to oxidative degradation, which is crucial for the stability and lifetime of devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.orgucl.ac.uk

While this compound itself is not a conjugated semiconductor, it serves as a valuable building block for synthesizing larger, electronically active molecules. It can be incorporated into π-conjugated systems through cross-coupling reactions (e.g., Suzuki, Stille coupling) after conversion to a suitable derivative (e.g., a boronic acid or a halide). The difluoro-substitution pattern can influence the planarity and solid-state packing of the final molecule, which are critical factors for efficient charge transport. rsc.org Dyes and pigments, known for their stability, are increasingly being investigated as organic semiconductors, and many high-performing examples contain polar groups and halogen atoms. nih.govnih.gov For instance, new dopant materials for deep-blue OLEDs have been synthesized using fluorinated aromatic precursors. mdpi.com

Table 3: Effect of Fluorination on Molecular Orbital Energies (General Trend)

| Compound Type | Typical HOMO Level (eV) | Typical LUMO Level (eV) | Band Gap (eV) | Key Benefit of Fluorination |

|---|---|---|---|---|

| Non-fluorinated Aromatic Hydrocarbon | -5.1 to -5.5 | -2.0 to -2.5 | 2.6 to 3.5 | Baseline |

This table illustrates a general trend observed in organic semiconductors and is not specific to derivatives of this compound. rsc.org

Application in Dye and Pigment Industries for Enhanced Stability and Color Properties

High-performance pigments (HPPs) are essential in applications that demand superior durability, heat stability, and weather fastness, such as in automotive coatings and outdoor signage. citycatpigments.comcoatingsworld.com The introduction of halogen atoms, including fluorine, into a chromophore's structure can significantly impact its properties. Fluorine can enhance the photostability, thermal stability, and insolubility of a pigment, which are all desirable characteristics. nih.gov

The synthesis of azo dyes, a major class of colorants, involves the coupling of a diazonium salt with an electron-rich coupling component, such as a phenol or aniline derivative. britannica.comunb.ca this compound can be converted to 2,5-difluoroaniline, which can then serve as the diazonium component. sigmaaldrich.com The resulting azo dye would contain a difluorinated phenyl ring, which could enhance its stability. The electron-withdrawing nature of the fluorine atoms can also shift the absorption spectrum of the dye, potentially leading to different shades of color compared to its non-fluorinated analog. Diketopyrrolo alfa-chemistry.comrsc.orgpyrroles (DPP) are a class of HPPs known for their brilliance and stability, and their synthesis often involves functionalized aromatic precursors. nih.gov The use of fluorinated building blocks provides a pathway to novel pigments with improved performance characteristics. basf.com

Emerging Research Areas and Future Outlook for 2,5 Difluoroanisole

Development of More Sustainable and Greener Synthetic Methodologies

The chemical industry is undergoing a significant shift towards sustainability, driven by environmental concerns and the need for more efficient processes. numberanalytics.com Traditional synthesis routes for fluorinated aromatics often involve harsh reagents and generate substantial waste. numberanalytics.com The future of 2,5-Difluoroanisole production is intrinsically linked to the adoption of green chemistry principles.

Research is increasingly focused on methodologies that minimize environmental impact. This includes the exploration of safer solvent alternatives to replace commonly used volatile organic compounds, optimizing reaction conditions to reduce energy consumption, and designing processes with higher atom economy. skpharmteco.com A key goal is to reduce the number of synthetic steps, which can be achieved by developing more direct fluorination or functionalization methods. mdpi.com The concept of a circular economy is also gaining traction, with efforts to repurpose waste streams from one process as starting materials for another, a significant challenge given that negligible amounts of fluorine used in industry are currently recycled. nih.gov Drawing inspiration from the valorization of biomass, where renewable feedstocks are converted into high-value chemicals like 2,5-furandicarboxylic acid, future syntheses of this compound may look towards bio-based starting materials. mdpi.comrsc.org

Table 1: Principles of Green Chemistry Applied to this compound Synthesis

| Principle | Application in this compound Synthesis |

|---|---|

| Waste Prevention | Designing synthetic routes that produce fewer by-products. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Synthesis | Avoiding the use of toxic reagents and solvents in favor of safer alternatives. |

| Safer Solvents & Auxiliaries | Replacing traditional solvents with greener options (e.g., water, supercritical fluids, or bio-solvents) and minimizing their use. skpharmteco.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure; exploring photocatalysis or microwave-assisted synthesis. numberanalytics.com |

| Use of Renewable Feedstocks | Investigating bio-based precursors as an alternative to petrochemical sources. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The complexity of chemical reactions presents a significant challenge for chemists. Predicting the outcome of a reaction, including its yield and selectivity, has traditionally relied on expert knowledge and extensive experimentation. chemcopilot.com However, Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools to accelerate this process. rjptonline.org

By training algorithms on vast datasets of documented chemical reactions, AI models can identify complex patterns and predict the outcomes of novel transformations with increasing accuracy. chemcopilot.com For a molecule like this compound, ML can be used to:

Predict Reaction Outcomes: Forecast the products, yields, and potential by-products of a given reaction involving this compound.

Optimize Reaction Conditions: Suggest the ideal solvent, catalyst, temperature, and pressure to maximize the yield of a desired product. chemcopilot.com

Guide Retrosynthesis: Propose novel and efficient synthetic routes to this compound or its derivatives.

Elucidate Mechanisms: Analyze reaction data to provide insights into the underlying mechanisms, considering factors like sterics and orbital interactions that govern selectivity. eurekalert.orgchemeurope.com

The integration of AI with automated laboratory systems, where sensors collect real-time data on reactions, can create a feedback loop for continuous process optimization, making the synthesis and modification of this compound more efficient and predictable. chemai.io

Exploration of Novel Catalytic Systems for this compound Transformations

Catalysis is at the heart of modern organic synthesis, enabling transformations that would otherwise be inefficient or impossible. Research into novel catalytic systems for activating and functionalizing the this compound scaffold is a vibrant area. The carbon-fluorine bond is notoriously strong, making its selective transformation a significant chemical challenge. pharmtech.com

Current research directions include:

Transition-Metal Catalysis: Developing new catalysts based on metals like palladium, silver, and ruthenium to mediate cross-coupling reactions. pharmtech.comresearchgate.net These reactions could allow for the precise introduction of new functional groups at specific positions on the aromatic ring, leveraging the directing effects of the existing methoxy (B1213986) and fluoro substituents.

Photocatalysis: Using light to drive chemical reactions under mild conditions. numberanalytics.com This approach can open up new reaction pathways for this compound that are not accessible through traditional thermal methods.

Biocatalysis: Employing enzymes to perform highly selective transformations. While still a nascent field for many fluorinated compounds, the potential for unparalleled selectivity makes it an attractive long-term goal.

Nanocatalysis: Utilizing catalysts like platinum nanoparticles supported on materials such as niobic acid, which have shown high efficiency in the transformation of other complex organic molecules like 2,5-furandicarboxylic acid. rsc.orgresearchgate.net

These advanced catalytic methods are crucial for unlocking the full synthetic potential of this compound, enabling the creation of more complex and valuable molecules.

Uncovering Undiscovered Applications in Specialized Chemical Fields

While fluorinated anisoles are known intermediates, the specific substitution pattern of this compound may lend itself to novel applications in highly specialized areas. chemimpex.com The unique electronic nature imparted by the two fluorine atoms can influence properties such as lipophilicity, metabolic stability, and intermolecular interactions. researchgate.net

Potential emerging applications include:

Advanced Materials: Fluorinated aromatic compounds are integral to the development of high-performance polymers, liquid crystals, and electronic materials. researchgate.net this compound could serve as a monomer or precursor for materials with tailored dielectric properties, thermal stability, or optical characteristics.

Medicinal Chemistry and Chemical Biology: The search for new bioactive compounds is relentless. This compound could be a key starting material for novel pharmaceuticals, where the difluoro substitution pattern could enhance binding affinity to biological targets or improve pharmacokinetic profiles. chemimpex.com Furthermore, its derivatives could be used in "photoclick" chemistry, a process that uses light to trigger reactions, for applications like fluorescently labeling biomolecules. researchgate.net

Agrochemicals: The development of more potent and selective pesticides and herbicides is an ongoing need. google.com The 2,5-difluoro motif could be incorporated into new agrochemical designs to enhance their efficacy and environmental stability. chemimpex.com

Table 2: Potential Specialized Applications for this compound Derivatives

| Field | Potential Application | Rationale |

|---|---|---|

| Material Science | Precursor for fluorinated liquid crystals or OLEDs. | Fluorine substitution can tune electronic and optical properties. researchgate.net |

| Medicinal Chemistry | Scaffold for novel kinase inhibitors or CNS-active agents. | Fluorine can enhance metabolic stability and target binding. |

| Chemical Biology | Component of fluorescent probes for bio-imaging. | The difluoroaromatic core could be part of a fluorophore system. researchgate.net |

| Agrochemicals | Intermediate for next-generation fungicides or herbicides. | Fluorine atoms can increase biological activity and stability. chemimpex.com |

Challenges and Opportunities in the Broader Field of Fluorinated Aromatic Chemistry

The future of this compound is closely tied to the progress and challenges within the broader field of fluorinated aromatic chemistry. While the unique properties conferred by fluorine make these compounds highly desirable, significant hurdles remain. numberanalytics.com

Challenges:

Selective Fluorination: Achieving high regioselectivity in fluorination reactions, especially on complex molecules, remains a primary challenge for synthetic chemists. numberanalytics.com

Cost of Reagents: Many advanced fluorinating agents are expensive, which can limit their use on an industrial scale. numberanalytics.com

Environmental Impact: Concerns over the persistence of some organofluorine compounds and the environmental effects of fluorinated gases (F-gases) necessitate the development of more sustainable practices and end-of-life solutions. nih.gov

C-F Bond Activation: The strength and inertness of the carbon-fluorine bond make its selective cleavage and functionalization difficult, limiting some synthetic transformations. pharmtech.com

Opportunities:

Novel Properties: The continued exploration of fluorinated compounds consistently reveals new and unexpected properties, opening doors to applications in previously unforeseen areas. numberanalytics.com

Drug Development: It is estimated that up to 20% of pharmaceuticals contain fluorine, and this number is growing. pharmtech.com This provides a sustained demand for novel fluorinated building blocks like this compound.

Advanced Materials: The demand for materials with unique properties for electronics, energy storage, and coatings continues to drive innovation in organofluorine chemistry. numberanalytics.com